molecular formula C7H17ClN2O B13633821 2-amino-N-methylhexanamidehydrochloride

2-amino-N-methylhexanamidehydrochloride

Katalognummer: B13633821
Molekulargewicht: 180.67 g/mol
InChI-Schlüssel: GEKITBCXGBOWLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-methylhexanamidehydrochloride is a chemical compound with the molecular formula C7H17ClN2O. It is a derivative of hexanamide, featuring an amino group and a methyl group attached to the hexanamide backbone. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylhexanamidehydrochloride typically involves the alkylation of hexanamide with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

Hexanamide+Methylamine2-amino-N-methylhexanamide\text{Hexanamide} + \text{Methylamine} \rightarrow \text{2-amino-N-methylhexanamide} Hexanamide+Methylamine→2-amino-N-methylhexanamide

The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-methylhexanamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides and other derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-N-methylhexanamidehydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-methylhexanamidehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylhexanamine: A structurally similar compound with stimulant properties.

    Amphetamines: Share similar amine functional groups and exhibit sympathomimetic effects.

    Sympathomimetic Amines: A class of compounds that mimic the actions of endogenous neurotransmitters.

Uniqueness

2-amino-N-methylhexanamidehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.

Eigenschaften

Molekularformel

C7H17ClN2O

Molekulargewicht

180.67 g/mol

IUPAC-Name

2-amino-N-methylhexanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-3-4-5-6(8)7(10)9-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H

InChI-Schlüssel

GEKITBCXGBOWLI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=O)NC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.